4-Phenyloxazol-5-amine
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Overview
Description
4-Phenyloxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of the phenyl group attached to the oxazole ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyloxazol-5-amine can be synthesized through various methods. One common approach involves the Erlenmeyer-Plöchl reaction, which is a condensation reaction between an aldehyde and an amide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method allows for the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Phenyloxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Phenyloxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4-Phenyloxazol-5-amine can be compared with other oxazole derivatives, such as:
4-Phenylisoxazol-5-amine: Similar in structure but with different biological activities.
4-Phenylthiazol-5-amine: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
4-Phenylimidazol-5-amine: Contains an additional nitrogen atom, which affects its chemical properties and uses.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 |
InChI Key |
POAMEZHTQYNQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)N |
Origin of Product |
United States |
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